Métolachlore

Vue d'ensemble

Description

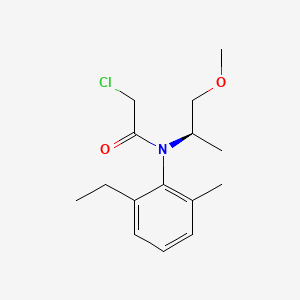

Metolachlor is an organic compound widely used as an herbicide. It is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. Metolachlor is highly effective against grasses and is commonly used for weed control in crops such as corn, soybeans, peanuts, sorghum, and cotton . It was developed by Ciba-Geigy and acts by inhibiting elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway .

Applications De Recherche Scientifique

Metolachlor has a wide range of scientific research applications. In agriculture, it is extensively used as a pre-emergence herbicide to control broadleaf weeds and grasses. It is also used in combination with other herbicides to enhance its effectiveness . In environmental science, metolachlor is studied for its impact on soil and water ecosystems. Research has shown that microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . In biology and medicine, studies have investigated the effects of metolachlor on cell cycle progression and its potential impact on human health .

Mécanisme D'action

Target of Action

Metolachlor, a member of the chloroacetamide chemical family, primarily targets the formation of very long chain fatty acids in plants . These fatty acids are crucial for the growth of seedling shoots .

Mode of Action

Metolachlor acts by inhibiting the elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the growth of seedling shoots, making metolachlor an effective pre-emergence herbicide .

Biochemical Pathways

The primary biochemical pathway affected by metolachlor is the gibberellin pathway . By inhibiting the formation of very long chain fatty acids, metolachlor disrupts the normal growth and development of plants . This results in the effective control of grasses and small-seeded broadleaves such as pigweeds .

Pharmacokinetics

The pharmacokinetics of metolachlor involves its metabolism in plants. Enzyme assays have shown that glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) are involved in the metabolism of metolachlor . GST activities were found to be greater in certain plants compared to others, indicating a differential response to metolachlor .

Result of Action

The result of metolachlor’s action is the inhibition of seedling shoot growth, which effectively controls the growth of weeds . It’s important to note that metolachlor can also be phytotoxic to crop plants .

Action Environment

Environmental factors, especially soil organic matter, temperature, and moisture, significantly influence the action, efficacy, and stability of metolachlor . For instance, anaerobic conditions in the soil can significantly reduce the adsorption of metolachlor while promoting its desorption . This could potentially release a greater amount of herbicide from the soil after a field application .

Analyse Biochimique

Biochemical Properties

Metolachlor acts by inhibiting the formation of very long chain fatty acids (VLCFAs), a crucial biochemical reaction in plants . This inhibition disrupts the normal growth and development of the plant, leading to its eventual death . The specific enzymes, proteins, and other biomolecules that Metolachlor interacts with are primarily involved in the synthesis of VLCFAs .

Cellular Effects

Metolachlor has been shown to have effects on various types of cells. In human liver cells, exposure to Metolachlor has been shown to decrease cell growth . This is believed to be due to alterations in the cell cycle, rather than cell death . Metolachlor does not lead to cell death by either necrosis or apoptosis at environmentally relevant levels .

Molecular Mechanism

The molecular mechanism of Metolachlor involves the inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the normal growth and development of the plant, leading to its eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, Metolachlor has been shown to have temporal effects. For instance, a study found that the standard Microtox® acute toxicity assay did not indicate toxic effects of Metolachlor, even at 5 mg L-1, which is 1000-fold higher than in contaminated groundwater . Metolachlor biodegradation was demonstrated but did not correlate with Metolachlor exposure .

Dosage Effects in Animal Models

In animal models, Metolachlor has been shown to have a minimal level of toxicity . For instance, oral LD50s in rats are over 2000 mg/kg of body weight . There is some indication that Metolachlor has a harmful impact on development in rats but not in rabbits .

Metabolic Pathways

Metolachlor is involved in the metabolic pathway that leads to the synthesis of VLCFAs . It competitively inhibits the first subunit, VLCFA synthase, resulting in VLCFA depletion .

Transport and Distribution

While specific details on the transport and distribution of Metolachlor within cells and tissues are limited, it is known that Metolachlor is a herbicide that is both portable and durable . This suggests that it can be transported and distributed within various environments, including within cells and tissues.

Méthodes De Préparation

Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxy acetone to form an imine, which is then hydrogenated to produce primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve hydrogenation alkylation and acylation reactions under specific conditions. For instance, the hydrogenation alkylation reaction is conducted at temperatures ranging from 30 to 90 degrees Celsius using a hydrogenation catalyst composed of palladium carbon, Raney nickel, and phosphoric acid .

Analyse Des Réactions Chimiques

Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a chlorinated acetamide and may react with azo and diazo compounds to generate toxic gases. It can also form flammable gases with strong reducing agents. Combustion of metolachlor generates mixed oxides of nitrogen (NOx) . Common reagents used in these reactions include hydrogenation catalysts and chloroacetyl chloride. The major products formed from these reactions include the S-stereoisomeric amine and acetylated derivatives .

Comparaison Avec Des Composés Similaires

Metolachlor is similar to other chloroacetanilide herbicides, such as acetochlor and alachlor. These compounds share a similar mechanism of action and are used for pre-emergence weed control in various crops. metolachlor is unique in its higher concentration of the S-stereoisomer, which enhances its herbicidal activity and allows for lower application rates compared to its racemic mixture . Other similar compounds include butachlor and propachlor, which also belong to the chloroacetanilide family and are used for similar agricultural purposes .

Metolachlor’s unique properties and effectiveness make it a valuable tool in modern agriculture, while ongoing research continues to explore its broader applications and environmental impact.

Activité Biologique

Metolachlor is a widely used chloroacetamide herbicide, primarily employed in the control of annual grasses and certain broadleaf weeds in crops such as corn and soybeans. Its biological activity extends beyond its herbicidal properties, affecting various biological systems, including microbial communities, aquatic organisms, and potential human health outcomes. This article explores the biological activity of metolachlor through case studies, research findings, and data tables.

Metolachlor functions by inhibiting the biosynthesis of fatty acids in plants, leading to disrupted cell membrane integrity and growth inhibition. The compound is particularly effective against specific weed species, such as Echinochloa crus-galli (barnyard grass) and other annual grasses.

Table 1: Herbicidal Efficacy of Metolachlor

| Weed Species | Efficacy (Rate) | Reference |

|---|---|---|

| Echinochloa crus-galli | High (1.0 kg/ha) | |

| Amaranthus retroflexus | Moderate (1.5 kg/ha) | |

| Setaria faberi | High (0.8 kg/ha) |

2. Toxicity Assessments

Research indicates that metolachlor exhibits varying degrees of toxicity across different biological models. A study assessed its impact on Bacillus stearothermophilus and rat liver mitochondria, revealing that metolachlor inhibited growth and respiratory activity at concentrations significantly higher than those affecting other pesticides.

Key Findings:

- Inhibition of growth in B. stearothermophilus was noted at concentrations two to three orders of magnitude higher than other pesticides.

- Respiratory control ratios in rat liver mitochondria decreased at concentrations ranging from 0.4 to 5.0 micromol/mg of protein, indicating impaired mitochondrial function .

3. Environmental Impact

Metolachlor's environmental persistence and effects on non-target organisms have been subjects of extensive research. A study highlighted its degradation in soil, noting that repeated applications led to the development of microbial populations capable of enhanced degradation.

Table 2: Degradation Rates of Metolachlor

| Soil Type | Half-life (days) | Microbial Activity Effect |

|---|---|---|

| Sterilized Soil | 87.7 | Reduced degradation |

| Non-sterilized Soil | 26.3 | Enhanced degradation |

The degradation rates were significantly influenced by microbial presence, with non-sterilized soils exhibiting a much faster breakdown of metolachlor due to active microbial communities .

4. Health Implications

The potential carcinogenicity of metolachlor has been evaluated through epidemiological studies like the Agricultural Health Study (AHS). The U.S. Environmental Protection Agency (EPA) has classified metolachlor as a "possible human carcinogen" based on mixed results from rodent studies.

Case Study Insights:

- Elevated risks for liver cancer were observed among pesticide applicators with high levels of metolachlor use.

- No significant associations were found for other cancers like melanoma or pancreatic cancer .

5. Conclusion

Metolachlor's biological activity encompasses a complex interaction with various biological systems, demonstrating both herbicidal efficacy and potential toxicity to non-target organisms and humans. Its environmental persistence raises concerns regarding long-term exposure effects and necessitates further research into its ecological impact and human health risks.

Propriétés

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022448 | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Colorless to tan liquid | |

CAS No. |

51218-45-2, 82535-90-8 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (aS,5S)-Metolachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0I01K05X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.1 °C | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.